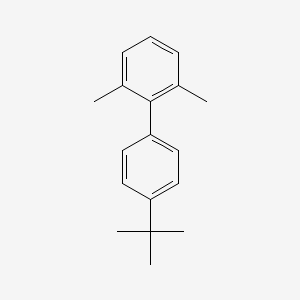
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. This compound is characterized by the presence of tert-butyl, amino, chloro, and iodo substituents on a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the tert-butyl ester group. The amino group is then introduced through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and iodo groups can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyridine derivatives, while substitution of the halogen atoms can produce a variety of substituted pyridine compounds.
科学的研究の応用
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 5-amino-4-chloro-3-bromopyridine-2-carboxylate
- Tert-butyl 5-amino-4-chloro-3-fluoropyridine-2-carboxylate
- Tert-butyl 5-amino-4-chloro-3-methylpyridine-2-carboxylate
Uniqueness
Tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or methyl analogs. The iodine atom can participate in specific halogen bonding interactions, making this compound particularly useful in certain chemical and biological applications.
特性
分子式 |
C10H12ClIN2O2 |
|---|---|
分子量 |
354.57 g/mol |
IUPAC名 |
tert-butyl 5-amino-4-chloro-3-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)8-7(12)6(11)5(13)4-14-8/h4H,13H2,1-3H3 |
InChIキー |
AVEPPTRAZJSXGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1I)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B14120239.png)
![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120252.png)



![4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)
![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)
